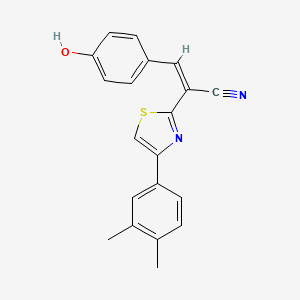

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c1-13-3-6-16(9-14(13)2)19-12-24-20(22-19)17(11-21)10-15-4-7-18(23)8-5-15/h3-10,12,23H,1-2H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVWBJMZQUYNRV-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)O)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)O)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is a synthetic compound that has gained attention for its potential biological activities, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole ring connected to a 3,4-dimethylphenyl group and a 4-hydroxyphenyl group through an acrylonitrile moiety. This unique structure contributes to its biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Antitumor Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

- Anticonvulsant Effects : Preliminary investigations suggest that the compound may possess anticonvulsant properties, potentially by modulating neurotransmitter systems involved in seizure activity .

- Antioxidant Activity : The presence of hydroxy groups in its structure may enhance its ability to scavenge free radicals, contributing to its potential neuroprotective effects .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of the compound:

- Thiazole Ring : Essential for cytotoxic activity; modifications to this moiety can alter potency.

- Dimethylphenyl Group : Electron-donating properties enhance interaction with biological targets.

- Hydroxy Group : Contributes to antioxidant activity and may improve solubility and bioavailability.

Table 1 summarizes key findings related to structural modifications and their impact on biological activity.

| Compound Modification | Biological Activity | Reference |

|---|---|---|

| Thiazole ring presence | Essential for cytotoxicity | |

| Dimethyl substitution on phenyl | Increases potency | |

| Hydroxy substitution | Enhances antioxidant activity |

Case Studies

Several studies have investigated the biological effects of this compound:

- Antitumor Efficacy : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against HT29 colon cancer cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Neuroprotective Effects : In animal models, the compound showed promise in reducing seizure frequency and severity, suggesting potential use as an anticonvulsant agent. The study highlighted its ability to modulate GABAergic transmission, which is crucial in seizure management .

Scientific Research Applications

| Step | Description |

|---|---|

| Thiazole Ring Formation | Hantzsch synthesis |

| Aromatic Substituent Addition | Friedel-Crafts acylation |

| Acrylonitrile Formation | Knoevenagel condensation |

Biological Activities and Applications

Research indicates that thiazole derivatives exhibit diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The specific compound in focus has shown promise in several areas:

Anticancer Activity

Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms. The presence of the acrylonitrile moiety enhances interaction with biological targets involved in tumor growth regulation.

Antimicrobial Properties

Thiazoles are known for their antimicrobial effects against a range of pathogens. The compound's structural features may enhance its efficacy against resistant strains.

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Table 3: Summary of Biological Activities

| Activity Type | Potential Effects |

|---|---|

| Anticancer | Inhibition of cancer cell proliferation |

| Antimicrobial | Efficacy against various pathogens |

| Neuroprotective | Protection against neurodegeneration |

Case Studies and Research Findings

Numerous studies have highlighted the applications of thiazole derivatives in drug development:

- Anticancer Studies : Research published in Molecular Pharmacology explored the mechanisms by which thiazole derivatives induce apoptosis in cancer cells. The findings indicated that these compounds could serve as leads for new anticancer agents.

- Antimicrobial Research : A study from Journal of Medicinal Chemistry reported on the effectiveness of thiazole derivatives against multi-drug resistant bacteria, showcasing their potential as novel antimicrobial agents.

- Neuroprotection : Investigations into neuroprotective effects have been documented in Neuroscience Letters, where compounds similar to this compound were shown to mitigate oxidative stress in neuronal cells.

Table 4: Case Studies Overview

| Study Focus | Findings |

|---|---|

| Anticancer | Induction of apoptosis in cancer cells |

| Antimicrobial | Activity against multi-drug resistant bacteria |

| Neuroprotection | Reduction of oxidative stress in neuronal cells |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in ) increases molecular polarity, while methyl/methoxy groups (e.g., ) enhance lipophilicity.

- Hydrogen Bonding : The 4-hydroxyphenyl group in compound 30 enables stronger intermolecular interactions compared to methoxy or methyl derivatives.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparisons

Insights :

- CN Stretch : All acrylonitriles show a characteristic IR peak near 2220 cm⁻¹ for the nitrile group .

- Aromatic Protons : Substituents like methoxy or hydroxy groups deshield adjacent protons, shifting NMR signals downfield .

Antioxidant and Antifungal Activities

- Antioxidant Activity : Compounds with hydroxyl groups (e.g., compound 30 ) exhibit enhanced antioxidant properties due to radical scavenging. For example, benzothiazole-triazole hybrids in showed DPPH radical inhibition exceeding ascorbic acid .

- Antifungal Activity : Piperazine-containing acrylonitriles (e.g., ) demonstrated inhibition of Cryptococcus neoformans at 32 µg/mL, suggesting that nitrogen-rich heterocycles enhance antifungal potency .

Q & A

Basic: What is the standard synthetic protocol for preparing (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile?

Methodological Answer:

The compound is synthesized via a base-catalyzed Knoevenagel condensation between 4-(3,4-dimethylphenyl)thiazole-2-acetonitrile and 4-hydroxybenzaldehyde. Key steps include:

- Reaction Conditions: Use ethanol or methanol as solvent with catalytic NaOH or piperidine (5–10 mol%) under reflux (70–80°C) for 6–12 hours .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) to isolate the Z-isomer.

- Yield Optimization: Adjust aldehyde-to-acetonitrile molar ratio (1:1.2) and monitor reaction progress via TLC .

Basic: How is the Z-configuration of the acrylonitrile moiety confirmed experimentally?

Methodological Answer:

The Z-geometry is confirmed using:

- Single-Crystal X-ray Diffraction (SCXRD): Resolves bond angles and spatial arrangement (e.g., C=C bond torsion angle < 10°) .

- Nuclear Overhauser Effect (NOE) NMR: Correlates proton proximity; absence of NOE between thiazole and hydroxyphenyl protons supports Z-configuration .

- Hydrogen Bonding Analysis: Intermolecular C–H⋯O/N interactions in crystal packing (e.g., C8–H8⋯O1 distance ≈ 2.5 Å) further validate the structure .

Advanced: How can researchers evaluate the anticancer potential of this compound?

Methodological Answer:

- In Vitro Screening: Test against NCI-60 cancer cell panels, measuring GI50 values (e.g., 0.021–12.2 μM for analogous benzothiazolyl acrylonitriles) .

- Mechanistic Studies:

- Apoptosis Assays: Flow cytometry (Annexin V/PI staining) to assess cell death pathways.

- Molecular Docking: Simulate binding to tubulin or kinases (e.g., EGFR) using AutoDock Vina; prioritize targets with docking scores < −8.0 kcal/mol .

- SAR Analysis: Compare substituent effects (e.g., 3,4-dimethyl vs. methoxy groups) on potency .

Advanced: How can structural modifications enhance solubility without compromising bioactivity?

Methodological Answer:

- Substituent Engineering:

- Introduce polar groups (e.g., –SO2CH3) at the 4-hydroxyphenyl ring to improve aqueous solubility .

- Replace methyl groups with trifluoromethoxy (–OCF3) for balanced lipophilicity .

- Prodrug Design: Synthesize phosphate or glycoside derivatives for pH- or enzyme-triggered activation .

- Co-Crystallization: Use co-formers like succinic acid to create salts with enhanced dissolution rates .

Advanced: How do researchers resolve contradictions in reported bioactivity data for analogous compounds?

Methodological Answer:

- Control for Variables: Standardize assay conditions (e.g., cell line passage number, serum concentration) .

- Meta-Analysis: Compare substituent effects across studies (e.g., 3,4-dimethylphenyl vs. 3,4-dimethoxyphenyl) using cheminformatics tools (e.g., Schrödinger’s QikProp) .

- Validate Mechanisms: Use CRISPR knockouts to confirm target specificity if conflicting pathways are reported .

Advanced: What strategies optimize fluorescence properties for sensing applications?

Methodological Answer:

- π-Conjugation Extension: Incorporate electron-donating groups (e.g., –NPh2) into the acrylonitrile backbone to redshift emission (e.g., λem ≈ 550 nm) .

- Solvent Effects: Test in PBS-buffered ACN/H2O (1:9 v/v) to enhance quantum yield (e.g., Φfl ≈ 0.45) .

- Anion Selectivity: Use competition assays (e.g., CN⁻ vs. F⁻) with Stern-Volmer analysis to calculate binding constants (Ksv > 10⁴ M⁻¹) .

Advanced: How do intermolecular interactions influence solid-state stability?

Methodological Answer:

- Hydrogen-Bond Networks: SCXRD reveals C–H⋯O/N bonds (e.g., C8–H8⋯O1) that stabilize crystal lattices .

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (>200°C) to correlate stability with packing efficiency .

- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., H⋯O contacts ≈ 25% of total surface) using CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.